Dimethylaminopyridine

Catalog No.
S524701
CAS No.
60-92-4
M.F
C10H14N5O7P
M. Wt
329.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylaminopyridine

CAS Number

60-92-4

Product Name

Dimethylaminopyridine

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C10H14N5O7P

Molecular Weight

329.21 g/mol

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

GXYGERHACAPJMO-MCDZGGTQSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Solubility

Soluble in DMSO

Synonyms

3',5'-Monophosphate, Adenosine Cyclic, Adenosine Cyclic 3',5' Monophosphate, Adenosine Cyclic 3',5'-Monophosphate, Adenosine Cyclic 3,5 Monophosphate, Adenosine Cyclic Monophosphate, Adenosine Cyclic-3',5'-Monophosphate, AMP, Cyclic, Cyclic 3',5'-Monophosphate, Adenosine, Cyclic AMP, Cyclic AMP, (R)-Isomer, Cyclic AMP, Disodium Salt, Cyclic AMP, Monoammonium Salt, Cyclic AMP, Monopotassium Salt, Cyclic AMP, Monosodium Salt, Cyclic AMP, Sodium Salt, Cyclic Monophosphate, Adenosine, Cyclic-3',5'-Monophosphate, Adenosine, Monophosphate, Adenosine Cyclic

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Description

The exact mass of the compound Dimethylaminopyridine is 347.0631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of adenyl ribonucleotide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Catalysis in Organic Synthesis

  • Acylation Reactions: DMAP is a powerful nucleophilic catalyst that accelerates acylation reactions. These reactions involve the introduction of an acyl group (R-C=O) onto a substrate molecule. DMAP increases the reaction rate by activating the acylating agent, leading to more efficient formation of the desired product. Source: Organic Chemistry by John McMurry (8th Edition, p. 812):
  • Other Reaction Types: Beyond acylation, DMAP can catalyze various organic transformations, including alkylations, condensations, and epoxide ring-opening reactions. Its effectiveness stems from its ability to abstract protons (H+), generating a nucleophilic intermediate that facilitates the reaction. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg (5th Edition, p. 238):

Research on Catalyst Development

  • Development of New Catalysts: Researchers are exploring the potential of DMAP as a building block for designing new and improved catalysts. By modifying its structure, scientists can tailor its properties for specific reactions, potentially leading to more efficient and selective synthesis processes. Source: Recent Advances in Catalysis Research, ed. by Narendra Kumar (p. 125):
  • Mechanistic Studies: Scientific studies delve into the mechanism of action of DMAP catalysis. Understanding how DMAP interacts with reaction components provides valuable insights for designing more effective catalysts and optimizing reaction conditions. Source: The Art of Organic Synthesis by Alexis Andreckx (Volume 4, p. 172):

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-2.6

Exact Mass

347.0631

LogP

-2.96
-2.96 (LogP)
-2.96

Appearance

Solid powder

Melting Point

219-220 °C
219.5 °C
219-220°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E0399OZS9N

Related CAS

37839-81-9 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H314 (25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cyclic AMP is a second messenger molecule comprised of an adenine ribonucleotide bearing a phosphate group bound to the oxygen molecules at the 3' and 5' positions of the sugar moiety. Cyclic AMP, which is synthesized from ATP by the intracellular enzyme adenylate cyclase, modulates the activity of several hormone-dependent signal transduction pathways.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

60-92-4

Wikipedia

Adenosine cyclic phosphate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Adenosine, cyclic 3',5'-(hydrogen phosphate): ACTIVE

Dates

Modify: 2023-08-15

Comparative transcriptome analysis reveals potential testosterone function-related regulatory genes/pathways of Leydig cells in immature and mature buffalo (Bubalus bubalis) testes

Liangfeng Huang, Kai Xiao, Junjun Zhang, Pengfei Zhang, Wengtan He, Yuyan Tang, Weihan Yang, Xingchen Huang, Runfeng Liu, Xianwei Liang, Xingting Liu, Qiang Fu, Yangqing Lu, Ming Zhang
PMID: 34363886   DOI: 10.1016/j.gene.2021.145870

Abstract

Leydig cells (LCs) are testosterone-generating endocrine cells that are located outside the seminiferous tubules in the testis, and testosterone is fundamental for retaining spermatogenesis and male fertility. In buffalo, adult Leydig cells (ALCs) are developed by immature Leydig cells (ILCs) in the postnatal testes. However, the genes/pathways associated to the regulation of testosterone secretion function during the development of postnatal LCs remains comprehensively unidentified. The present study comparatively analyzed the transcriptome profiles of ILC and ALC in buffalo with significant differences in testosterone secretion. Differentially expressed genes (DEGs) analysis identified 972 and 1,091 annotated genes that were significantly up- and down-regulated in buffalo ALC. Functional enrichment analysis showed that cAMP signaling being the most significantly enriched pathway, and testosterone synthesis and lipid transport-related genes/pathways were upregulated in ALC. Furthermore, gene set enrichment analysis (GSEA) shows that cAMP signaling and steroid hormone biosynthesis were activated in ALC, demonstrating that cAMP signaling may serve as a positive regulatory pathway in the maintenance of testosterone function during postnatal development of LCs. Protein-protein interaction (PPI) networks analysis highlighted that ADCY8, ADCY2, POMC, CHRM2, SST, PTGER3, SSTR2, SSTR1, NPY1R, and HTR1D as hub genes in the cAMP signaling pathway. In conclusion, this study identified key genes and pathways associated in the regulation of testosterone secretion function during the ILC-ALC transition in buffalo based on bioinformatics analysis, and these key genes might be deeply involved in cAMP generation to influencing testosterone levels in LCs. The results suggest that ALCs might increase testosterone levels by enhancing cAMP production than ILCs. Our data will enhance the understanding of developmental mechanism studies related to testosterone function and provide preliminary evidence for molecular mechanisms of LCs regulating spermatogenesis.


Cardiac Phosphodiesterases Are Differentially Increased in Diabetic Cardiomyopathy

Rita Hanna, Wared Nour-Eldine, Youakim Saliba, Carole Dagher-Hamalian, Pia Hachem, Pamela Abou-Khalil, Delphine Mika, Audrey Varin, Magali Samia El Hayek, Laëtitia Pereira, Nassim Farès, Grégoire Vandecasteele, Aniella Abi-Gerges
PMID: 34339715   DOI: 10.1016/j.lfs.2021.119857

Abstract

Diabetic cardiomyopathy (DCM) accomodates a spectrum of cardiac abnormalities. This study aims to investigate whether DCM is associated with changes in cyclic adenosine 3'-5' monophosphate (cAMP) signaling, particularly cyclic nucleotide phosphodiesterases (PDEs).
Type 1 diabetes (T1D) was induced in rats by streptozotocin (STZ, 65 mg/kg) injection. Myocardial remodeling, structure and function were evaluated by histology and echocardiography, respectively. We delineated the sequential changes affecting cAMP signaling and characterized the expression pattern of the predominant cardiac PDE isoforms (PDE 1-5) and β-adrenergic (β-AR) receptors at 4, 8 and 12 weeks following diabetes induction, by real-time quantitative PCR and Western blot. cAMP levels were measured by immunoassays.
T1D-induced DCM was associated with cardiac remodeling, steatosis and fibrosis. Upregulation of β
-AR receptor transcripts was noted in diabetic hearts at 4 weeks along with an increase in cAMP levels and an upregulation in the ejection fraction and fraction shortening. However, β
-AR receptors expression remained unchanged regardless of the disease stage. Moreover, we noted an early and specific upregulation of cardiac PDE1A, PDE2A, PDE4B, PDE4D and PDE5A expression at week 4, followed by increases in PDE3A levels in diabetic hearts at week 8. However, DCM was not associated with changes in PDE4A gene expression irrespective of the disease stage.
We show for the first time differential and time-specific regulations in cardiac PDEs, data that may prove useful in proposing new therapeutic approaches in T1D-induced DCM.


Cyclic nucleotide phosphodiesterase inhibition as a potential therapeutic target in renal ischemia reperfusion injury

Komal Thapa, Thakur Gurjeet Singh, Amarjot Kaur
PMID: 34298037   DOI: 10.1016/j.lfs.2021.119843

Abstract

Ischemia/reperfusion (I/R) occurs in renal artery stenosis, partial nephrectomy and most commonly during kidney transplantation. It brings serious consequences such as DGF (Delayed Graft Function) or organ dysfunction leading to renal failure and ultimate death. There is no effective therapy to handle the consequences of Renal Ischemia/Reperfusion (I/R) injury. Cyclic nucleotides, cAMP and cGMP are the important second messengers that stimulate intracellular signal transduction for cell survival in response to growth factors and peptide hormones in normal tissues and in kidneys plays significant role that involves vascular tone regulation, inflammation and proliferation of parenchymal cells. Renal ischemia and subsequent reperfusion injury stimulate signal transduction pathways involved in oxidative stress, inflammation, alteration in renal blood flow leading to necrosis and apoptosis of renal cell.
An extensive literature review of various search engines like PubMed, Medline, Bentham, Scopus, and EMBASE (Elsevier) databases was carried out. To understand the functioning of Phosphodiesterases (PDEs) and its pharmacological modulation in Renal Ischemia-Reperfusion Injury.
Current therapeutic options may not be enough to treat renal I/R injury in group of patients and therefore, the current review has discussed the general characteristics and physiology of PDEs and preclinical-studies defining the relationship between PDEs expression in renal injury due to I/R and its outcome on renal function.
The role of PDE inhibitors in renal I/R injury and the clinical status of drugs for various renal diseases have been summarized in this review.


Gamma-Aminobutyric Acid (GABA) Inhibits α-Melanocyte-Stimulating Hormone-Induced Melanogenesis through GABA

Ilandarage Menu Neelaka Molagoda, Mirissa Hewage Dumindu Kavinda, Hyung Won Ryu, Yung Hyun Choi, Jin-Woo Jeong, Sanghyuck Kang, Gi-Young Kim
PMID: 34361022   DOI: 10.3390/ijms22158257

Abstract

Gamma-aminobutyric acid (GABA) is considered the primary inhibitory neurotransmitter in the human cortex. However, whether GABA regulates melanogenesis has not been comprehensively elucidated. In this study, we reveal that GABA (20 mM) significantly inhibited α-melanocyte-stimulating hormone (α-MSH)-induced extracellular (from 354.9% ± 28.4% to 126.5% ± 16.0%) and intracellular melanin contents (from 236.7% ± 11.1% to 102.7% ± 23.1%) in B16F10 melanoma cells, without inducing cytotoxicity. In addition, α-MSH-induced hyperpigmentation in zebrafish larvae was inhibited from 246.3% ± 5.4% to 116.3% ± 3.1% at 40 mM GABA, displaying no apparent cardiotoxicity. We also clarify that the GABA-mediated antimelanogenic properties were related to the direct inhibition of microphthalmia-associated transcription factor (
) and
expression by inhibiting cyclic adenosine monophosphate (cAMP) and cAMP response element-binding protein (CREB). Furthermore, under α-MSH stimulation, GABA-related antimelanogenic effects were mediated through the GABA
and GABA
receptors, with subsequent inhibition of Ca
accumulation. In B16F10 melanoma cells and zebrafish larvae, pretreatment with bicuculline, a GABA
receptor antagonist, and CGP 46381, a GABA
receptor antagonist, reversed the antimelanogenic effect of GABA following α-MSH treatment by upregulating Ca
accumulation. In conclusion, our results indicate that GABA inhibits α-MSH-induced melanogenesis. Hence, in addition to the health benefits of GABA in the central nervous system, it could ameliorate hyperpigmentation disorders.


Flavonoid Glycosides from

Ilandarage Menu Neelaka Molagoda, Kyoung-Tae Lee, Athapaththu Mudiyanselage Gihan Kavinda Athapaththu, Yung-Hyun Choi, Jaeyoung Hwang, Su-Jin Sim, Sanghyuck Kang, Gi-Young Kim
PMID: 34299326   DOI: 10.3390/ijms22147701

Abstract

extracts possess a broad spectrum of biological activities, such as antioxidant and anticancer activities in melanoma cancers. Nevertheless, the compounds contain high antioxidant capacities and anticancer activities in melanoma cells, shown to be effective in hyperpigmentation disorders, but whether flavonoid glycosides from
.
regulate anti-melanogenesis remains unclear. In this study, we evaluated the anti-melanogenic activity of five flavonoid glycosides from
var.
(Bunge) Rehder seeds, including jujuboside A (JUA), jujuboside B (JUB), epiceanothic acid (EPA), betulin (BTL), and 6'''-feruloylspinosin (FRS), in B16F10 melanoma cells and zebrafish larvae. According to our results, JUB, EPA, and FRS potently inhibited α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis and prevented hyperpigmentation in zebrafish larvae. In particular, under α-MSH-stimulated conditions, FRS most significantly inhibited α-MSH-induced intracellular and extracellular melanin content in B16F10 melanoma cells. Additionally, JUB, EPS, and FRS remarkably downregulated melanogenesis in α-MSH-treated zebrafish larvae, with no significant change in heart rate. Neither JUA nor BTA were effective in downregulating melanogenesis in B16F10 melanoma cells and zebrafish larvae. Furthermore, JUB, EPA, and FRS directly inhibited in vitro mushroom tyrosinase enzyme activity. JUB, EPA, and FRS also downregulated cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of cAMP-response element-binding protein (CREB), and subsequent microphthalmia transcription factor (MITF) and tyrosinase expression. In conclusion, this study demonstrated that JUB, EPA, and FRS isolated from
var.
(Bunge) Rehder seeds exhibit potent anti-melanogenic properties by inhibition of the cAMP-CERB-MITF axis and consequent tyrosinase activity.


Fluorescence Spectroscopic Analysis of ppGpp Binding to cAMP Receptor Protein and Histone-Like Nucleoid Structuring Protein

Taner Duysak, Thanh Tuyen Tran, Aqeel Rana Afzal, Che-Hun Jung
PMID: 34360641   DOI: 10.3390/ijms22157871

Abstract

The cyclic AMP receptor protein (CRP) is one of the best-known transcription factors, regulating about 400 genes. The histone-like nucleoid structuring protein (H-NS) is one of the nucleoid-forming proteins and is responsible for DNA packaging and gene repression in prokaryotes. In this study, the binding of ppGpp to CRP and H-NS was determined by fluorescence spectroscopy. CRP from
exhibited intrinsic fluorescence at 341 nm when excited at 280 nm. The fluorescence intensity decreased in the presence of ppGpp. The dissociation constant of 35 ± 3 µM suggests that ppGpp binds to CRP with a similar affinity to cAMP. H-NS also shows intrinsic fluorescence at 329 nm. The fluorescence intensity was decreased by various ligands and the calculated dissociation constant for ppGpp was 80 ± 11 µM, which suggests that the binding site was occupied fully by ppGpp under starvation conditions. This study suggests the modulatory effects of ppGpp in gene expression regulated by CRP and H-NS. The method described here may be applicable to many other proteins.


miR‑351‑5p aggravates lipopolysaccharide‑induced acute lung injury via inhibiting AMPK

Fen Hu, Xianfeng Dong, Weixin Li, Jianfa Lv, Feng Lin, Gan Song, Guoqiang Hou, Ruiyun Li
PMID: 34328196   DOI: 10.3892/mmr.2021.12330

Abstract

Inflammation and oxidative stress have indispensable roles in the development of acute lung injury (ALI). MicroRNA (miRNA/miR)‑351‑5p was initially identified as a myogenesis‑associated miRNA; however, its role in lipopolysaccharide (LPS)‑induced ALI remains unclear. The aim of the present study was to investigate the role and potential mechanisms of miR‑351‑5p in ALI. ALI was induced through a single intratracheal injection of LPS for 12 h, and miR‑351‑5p agomir, antagomir or their corresponding negative controls were injected into the tail vein before LPS stimulation. Compound C, 2',5'‑dideoxyadenosine and H89 were used to inhibit AMP‑activated protein kinase (AMPK), adenylate cyclase and protein kinase A (PKA), respectively. miR‑351‑5p levels in the lungs were significantly increased in response to LPS injection. miR‑351‑5p antagomir alleviated, while miR‑351‑5p agomir aggravated LPS‑induced oxidative stress and inflammation in the lungs. The present results also demonstrated that miR‑351‑5p antagomir attenuated LPS‑induced ALI via activating AMPK, and that the cAMP/PKA axis was required for the activation of AMPK by the miR‑351‑5p antagomir. In conclusion, the present study indicated that miR‑351‑5p aggravated LPS‑induced ALI via inhibiting AMPK, suggesting that targeting miR‑351‑5p may help to develop efficient therapeutic approaches for treating ALI.


Antimelanogenesis Effects of Theasinensin A

Hye Yeon Lim, Eunji Kim, Sang Hee Park, Kyung Hwan Hwang, Donghyun Kim, You-Jung Jung, Spandana Rajendra Kopalli, Yong Deog Hong, Gi-Ho Sung, Jae Youl Cho
PMID: 34299073   DOI: 10.3390/ijms22147453

Abstract

Theasinensin A (TSA) is a major group of catechin dimers mainly found in oolong tea and black tea. This compound is also manufactured with epigallocatechin gallate (EGCG) as a substrate and is refined after the enzyme reaction. In previous studies, TSA has been reported to be effective against inflammation. However, the effect of these substances on skin melanin formation remains unknown. In this study, we unraveled the role of TSA in melanogenesis using mouse melanoma B16F10 cells and normal human epidermal melanocytes (NHEMs) through reverse transcription polymerase chain reaction (RT-PCR), Western blotting analysis, luciferase reporter assay, and enzyme-linked immunosorbent assay analysis. TSA inhibited melanin formation and secretion in α-melanocyte stimulating hormone (α-MSH)-induced B16F10 cells and NHEMs. TSA down-regulated the mRNA expression of
(
),
(
), and
, which are all related to melanin formation in these cells. TSA was able to suppress the activities of certain proteins in the melanocortin 1 receptor (MC1R) signaling pathway associated with melanin synthesis in B16F10 cells: cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB), protein kinase A (PKA), tyrosinase, and microphthalmia-associated transcription factor (MITF). We also confirmed α-MSH-mediated CREB activities through a luciferase reporter assay, and that the quantities of cAMP were reduced by TSA in the enzyme linked immunosorbent assay (ELISA) results. Based on these findings, TSA should be considered an effective inhibitor of hyperpigmentation.


Dual Activation of Phosphodiesterase 3 and 4 Regulates Basal Cardiac Pacemaker Function and Beyond

Tatiana M Vinogradova, Edward G Lakatta
PMID: 34445119   DOI: 10.3390/ijms22168414

Abstract

The sinoatrial (SA) node is the physiological pacemaker of the heart, and resting heart rate in humans is a well-known risk factor for cardiovascular disease and mortality. Consequently, the mechanisms of initiating and regulating the normal spontaneous SA node beating rate are of vital importance. Spontaneous firing of the SA node is generated within sinoatrial nodal cells (SANC), which is regulated by the coupled-clock pacemaker system. Normal spontaneous beating of SANC is driven by a high level of cAMP-mediated PKA-dependent protein phosphorylation, which rely on the balance between high basal cAMP production by adenylyl cyclases and high basal cAMP degradation by cyclic nucleotide phosphodiesterases (PDEs). This diverse class of enzymes includes 11 families and PDE3 and PDE4 families dominate in both the SA node and cardiac myocardium, degrading cAMP and, consequently, regulating basal cardiac pacemaker function and excitation-contraction coupling. In this review, we will demonstrate similarities between expression, distribution, and colocalization of various PDE subtypes in SANC and cardiac myocytes of different species, including humans, focusing on PDE3 and PDE4. Here, we will describe specific targets of the coupled-clock pacemaker system modulated by dual PDE3 + PDE4 activation and provide evidence that concurrent activation of PDE3 + PDE4, operating in a synergistic manner, regulates the basal cardiac pacemaker function and provides control over normal spontaneous beating of SANCs through (PDE3 + PDE4)-dependent modulation of local subsarcolemmal Ca
releases (LCRs).


Explore Compound Types